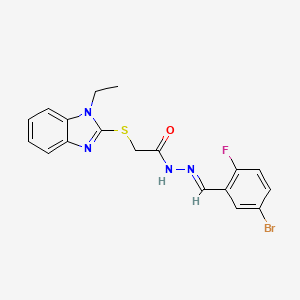![molecular formula C25H19N3O2S B11676282 (3Z)-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11676282.png)
(3Z)-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazolidinone ring fused with an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate indolone derivative under acidic or basic conditions to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent with a catalyst such as piperidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-5-BROMO-3-{(2Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE}-1,3-DIHYDRO-2H-INDOL-2-ONE
- **(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one
- **(2Z,5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidinone ring with an indolone moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C25H19N3O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C25H19N3O2S/c1-15-7-11-17(12-8-15)26-25-28(18-13-9-16(2)10-14-18)24(30)22(31-25)21-19-5-3-4-6-20(19)27-23(21)29/h3-14,30H,1-2H3 |
InChI Key |
GYHZAXJSGOKOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11676206.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)

![3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B11676216.png)

![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676255.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11676264.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676269.png)
![3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676276.png)
![N-{3-[(2,5-dimethylphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11676285.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
